molecular formula C27H18FN3O4 B11374077 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374077
M. Wt: 467.4 g/mol
InChI Key: GFSCFEMKMLVPNH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a dihydropyridazine carboxamide moiety

Preparation Methods

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the benzofuran ring, followed by the introduction of the fluorobenzoyl group. The final steps involve the formation of the dihydropyridazine carboxamide moiety. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Chemical Reactions Analysis

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H18FN3O4

Molecular Weight

467.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H18FN3O4/c1-16-6-12-19(13-7-16)31-15-14-21(32)24(30-31)27(34)29-23-20-4-2-3-5-22(20)35-26(23)25(33)17-8-10-18(28)11-9-17/h2-15H,1H3,(H,29,34)

InChI Key

GFSCFEMKMLVPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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